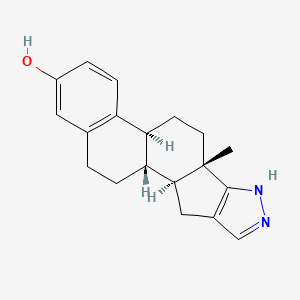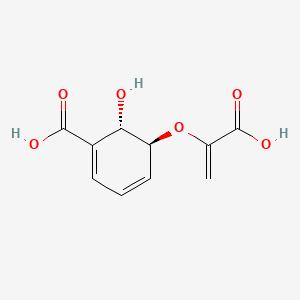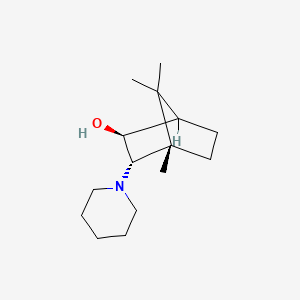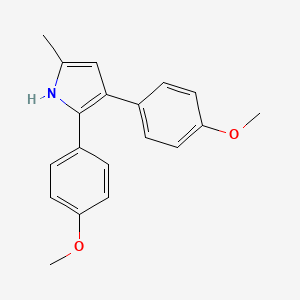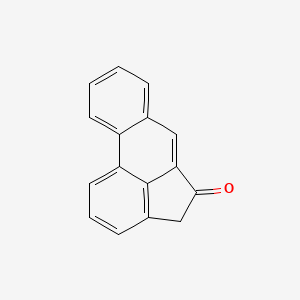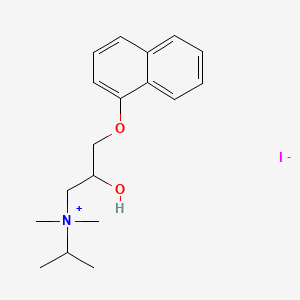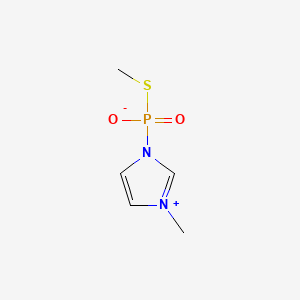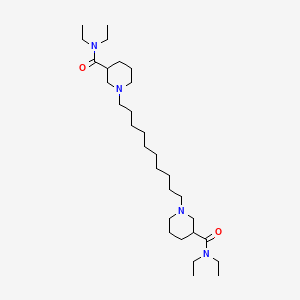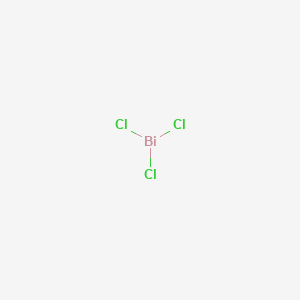
Bismuth trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth trichloride is an inorganic compound with the chemical formula BiCl₃. It is a covalent compound and is the common source of the Bi³⁺ ion. In the gas phase and in the crystal, the species adopts a pyramidal structure, in accord with VSEPR theory . This compound is known for its hygroscopic nature and appears as white to yellow crystals .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized directly by passing chlorine gas over bismuth metal:
Direct Chlorination: 2Bi+3Cl2→2BiCl3
Reaction with Aqua Regia: Dissolving bismuth metal in aqua regia, followed by evaporation, yields this compound dihydrate, which can be distilled to form the anhydrous trichloride.
Adding hydrochloric acid to bismuth oxide and evaporating the solution:Reaction with Hydrochloric Acid: Bi2O3+6HCl→2BiCl3+3H2O
Dissolving bismuth in concentrated nitric acid and then adding solid sodium chloride:Reaction with Nitric Acid and Sodium Chloride: Bi+6HNO3→Bi(NO3)3+3H2O+3NO2
Bi(NO3)3+3NaCl→BiCl3+3NaNO3
作用机制
Target of Action
Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .
Mode of Action
This compound interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.
Pharmacokinetics
This compound is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making this compound potentially useful in antimicrobial applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions
生化分析
Biochemical Properties
Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, this compound interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from this compound can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of this compound on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, this compound can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from this compound can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of this compound within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Bismuth ions from this compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
属性
CAS 编号 |
7787-60-2 |
|---|---|
分子式 |
BiCl3 |
分子量 |
315.33 g/mol |
IUPAC 名称 |
bismuth;trichloride |
InChI |
InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |
InChI 键 |
JHXKRIRFYBPWGE-UHFFFAOYSA-K |
SMILES |
Cl[Bi](Cl)Cl |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Bi+3] |
Key on ui other cas no. |
7787-60-2 |
Pictograms |
Irritant |
同义词 |
bismuth trichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


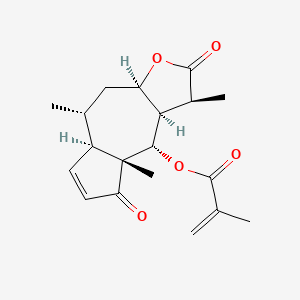
![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)
